molecular formula C10H11ClN2O B1430643 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride CAS No. 1461714-29-3

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride

Cat. No.: B1430643
CAS No.: 1461714-29-3
M. Wt: 210.66 g/mol
InChI Key: FESVIOZFFJTQJS-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring with a methyl group at the 3rd position and a phenyl group at the 5th position . The compound also contains an amine group at the 4th position and a hydrochloride group .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity with Various Nucleophiles : Chlorodeoxypseudoephedrine hydrochlorides, including compounds similar to 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride, demonstrate reactivity with oxo-, thio-, and selenocyanate nucleophiles, leading to the stereoselective formation of 1,3-heterazolidine-2-iminium or ammonium salts. The reaction mechanisms are influenced by the calcogen atom’s nature (Cruz et al., 2007).
  • Synthesis of Related Compounds : Methyl 3-Arylamino-2-benzoylaminopropenoates can react under specific conditions to form 4-Arylaminomethylene-2-phenyl-2-oxazolin-5-ones, related to the structure of this compound. This process involves unexpected formation of bis-oxazolones (Singh et al., 1999).

Chemical Properties and Applications

  • Modification of Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels can be modified with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, which is structurally similar to this compound. This modification enhances their thermal stability and antimicrobial properties, suggesting potential medical applications (Aly & El-Mohdy, 2015).
  • Formation of Oxazoles in Synthesis : The formation of oxazoles, like this compound, is a critical step in synthesizing various heterocyclic compounds. These oxazoles can be obtained from the reaction of 5-methylene-1,3-dioxolan-2-ones with amines, leading to 4-hydroxy-2-oxazolidinones, a process dependent on the basicity of the amines used (Chernysheva et al., 1999).

Synthesis and Characterization

  • Synthesis of Novel Derivatives : The synthesis of novel derivatives, including those structurally related to this compound, has been extensively studied. These derivatives exhibit potential antimicrobial and anticancer properties, highlighting their significance in pharmaceutical research (Abdellatif et al., 2014).

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVIOZFFJTQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-29-3
Record name 4-Isoxazolamine, 3-methyl-5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride
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